

2-Chloro-1-phenylethanol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Chloro-1-phenylethanol**

Cat. No.: **B167369**

[Get Quote](#)

An In-Depth Technical Guide to 2-Chloro-1-phenylethanol

This guide provides a comprehensive overview of **2-Chloro-1-phenylethanol**, a significant chiral building block in the synthesis of pharmaceuticals and agrochemicals.^{[1][2]} It serves as a crucial intermediate for creating compounds with specific chiral properties, which is vital for enhancing the efficacy and safety of medications.^{[1][2]} This document outlines its chemical identity, physicochemical properties, experimental protocols for its synthesis and analysis, and its primary applications.

Chemical Structure and IUPAC Nomenclature

2-Chloro-1-phenylethanol is a chiral alcohol containing a phenyl group, a hydroxyl group, and a chloro-substituted methyl group attached to a central carbon chain.

IUPAC Name: The systematic IUPAC name for the racemic mixture is **2-chloro-1-phenylethanol**.^[3] The individual enantiomers are designated as:

- (1S)-2-chloro-1-phenylethanol^[4]
- (1R)-2-chloro-1-phenylethanol

Chemical Structure:

Synonyms: The compound is also known by several other names, including Styrene chlorohydrin, 1-phenyl-2-chloroethanol, and α -(Chloromethyl)benzyl alcohol.^[3]

Physicochemical Properties

The physical and chemical properties of **2-Chloro-1-phenylethanol** are summarized in the table below. Data is provided for the racemic mixture and the individual (R) and (S) enantiomers where available.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₉ ClO	[3][4]
Molecular Weight	156.61 g/mol	[3][4]
Appearance	Colorless to yellow or yellow/green clear liquid	[1][5]
Density	1.185 g/mL at 25 °C	[6][7][8]
Boiling Point	114 °C at 10 mmHg	
109 - 111 °C at 6 mmHg	[2]	
Flash Point	113 °C (235.4 °F) - closed cup	[6]
Refractive Index	n _{20/D} 1.552	[6]
Optical Rotation	(S)-enantiomer: [α] _{20/D} = +47° (c=1.1 in Cyclohexane)	[1]
(R)-enantiomer: [α] _{20/D} = -48° (c=2.8 in Cyclohexane)	[6]	
CAS Number	Racemate: 1674-30-2	[3][5]
(S)-enantiomer: 70111-05-6	[1][4]	
(R)-enantiomer: 56751-12-3	[2][6]	

Experimental Protocols

Asymmetric Synthesis of (S)-2-chloro-1-phenylethanol via Biocatalysis

This protocol describes a method for the asymmetric synthesis of **(S)-2-chloro-1-phenylethanol** derivatives using baker's yeast as a biocatalyst. The process relies on the enantioselective reduction of a corresponding ketone precursor.[9]

Materials:

- 2-chloro-1-phenylethanone (or a substituted derivative)
- Baker's yeast (dry)
- Glucose
- Phosphate buffer (pH 7.0)
- Methanol (co-substrate)
- Ethyl acetate or n-hexane (for extraction)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Shaking incubator
- Centrifuge
- Gas Chromatograph (GC) with a chiral column

Methodology:

- Yeast Activation: In a conical flask, add 25 mL of pH 7.0 phosphate buffer, 2.25 g of dry baker's yeast, and 1.25 g of glucose. Activate the yeast by incubating the mixture in a shaking incubator (e.g., 140 rpm) for 30 minutes at 30°C.[9]
- Substrate Addition: Add the ketone substrate (e.g., 2-chloro-1-phenylethanone) to the activated yeast culture. A typical concentration would be around 0.06 mol/L. Add a co-substrate, such as methanol, at a concentration of 5% (v/v).[9]
- Biocatalytic Reduction: Place the flask back into the shaking incubator (140 rpm) at 30°C and allow the reaction to proceed for 12-60 hours.[9] The progress of the reaction can be

monitored by taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or GC.

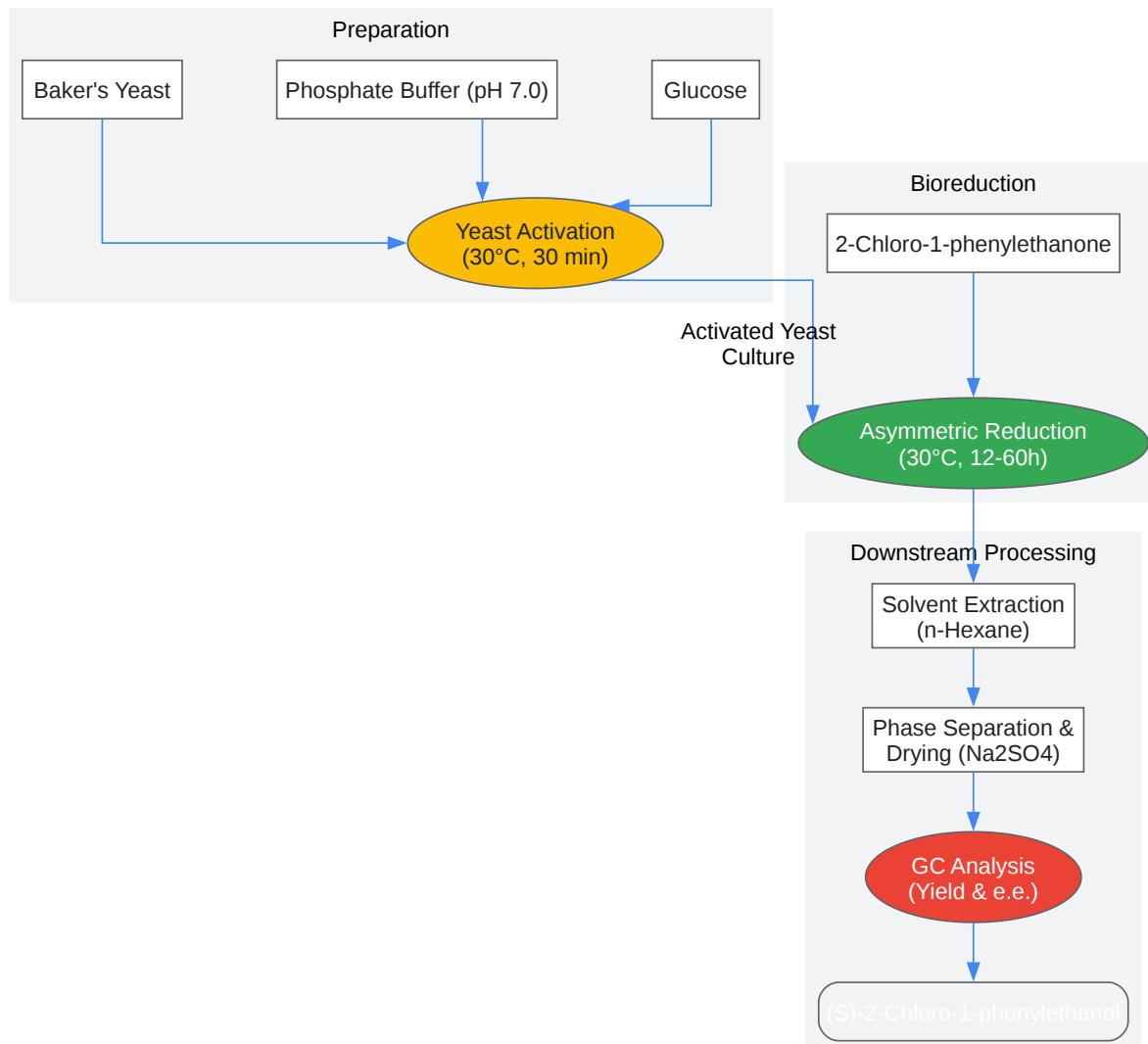
- Product Extraction: After the reaction is complete, add an organic solvent (e.g., n-hexane or ethyl acetate) to the reaction mixture. Shake vigorously for 10-15 minutes to extract the product.[9]
- Separation and Drying: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the upper organic layer. Centrifuge the organic layer to remove any suspended yeast cells. Dry the clear organic extract over anhydrous Na_2SO_4 .
- Analysis: Analyze the final product using a Gas Chromatograph equipped with a chiral column to determine the yield and the enantiomeric excess (e.e.). This method can achieve yields above 74% and an e.e. greater than 97%.[9]

Purity Determination by Gas Chromatography (GC)

This protocol outlines a general method for determining the purity of a **2-Chloro-1-phenylethanol** sample, as referenced by supplier specifications.

Instrumentation:

- Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
- A suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5 or HP-5).
- Helium or Nitrogen as the carrier gas.


Methodology:

- Sample Preparation: Prepare a dilute solution of the **2-Chloro-1-phenylethanol** sample in a high-purity volatile solvent, such as dichloromethane or ethyl acetate. A typical concentration is 1 mg/mL.
- GC Conditions (Typical):
 - Injector Temperature: 250°C

- Detector Temperature: 280°C
- Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute. Hold at 250°C for 5 minutes.
- Carrier Gas Flow Rate: 1-2 mL/minute.
- Injection Volume: 1 μ L.
- Analysis: Inject the prepared sample into the GC. The purity is determined by calculating the area percentage of the main peak corresponding to **2-Chloro-1-phenylethanol** relative to the total area of all peaks in the chromatogram. Purity is often reported as ≥96-98% (GC).[\[1\]](#) [\[5\]](#)

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the biocatalytic synthesis of **(S)-2-chloro-1-phenylethanol**.

[Click to download full resolution via product page](#)

Caption: Workflow for the asymmetric synthesis of **(S)-2-chloro-1-phenylethanol**.

Applications

2-Chloro-1-phenylethanol is a highly valued intermediate in several industrial sectors.

- Pharmaceutical Development: Its primary application is as a chiral building block in asymmetric synthesis.^[1] It is a key precursor for producing enantiomerically pure active pharmaceutical ingredients (APIs). For example, it is used in the synthesis of the side chain for the cholesterol-lowering drug Atorvastatin and in the creation of phenethylimidazole antifungal agents.^{[7][9]}
- Flavor and Fragrance Industry: The compound is also employed in the formulation and synthesis of unique flavoring agents and fragrances, contributing specific aromatic profiles to consumer products.^{[1][2]}
- Material Science: There is ongoing exploration of its use in the development of novel polymers with specialized properties.^[1]

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-Chloro-1-phenylethanol** is associated with the following hazards:

- H302: Harmful if swallowed.^[3]
- H312: Harmful in contact with skin.^[3]
- H315: Causes skin irritation.^{[3][4]}
- H319: Causes serious eye irritation.^[4]

Standard personal protective equipment, including gloves, eye shields, and appropriate respiratory protection, should be used when handling this chemical.^[6] It should be stored in a cool, dry, and well-ventilated area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Chloro-1-phenylethanol | C8H9ClO | CID 92898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-1-phenylethanol, (+)- | C8H9ClO | CID 643323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L14538.06 [thermofisher.com]
- 6. (R)-(-)-2-Chloro-1-phenylethanol 97 56751-12-3 [sigmaaldrich.com]
- 7. (R)-2-CHLORO-1-PHENYLETHANOL | 56751-12-3 [chemicalbook.com]
- 8. (S)-2-CHLORO-1-PHENYL-ETHANOL | 70111-05-6 [chemicalbook.com]
- 9. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]
- To cite this document: BenchChem. [2-Chloro-1-phenylethanol chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167369#2-chloro-1-phenylethanol-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com